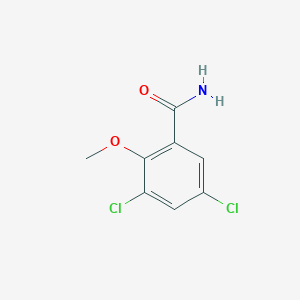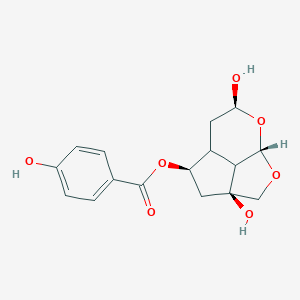
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole, also known as FUBIMINA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has unique properties that make it a promising candidate for further research.
Mécanisme D'action
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole acts as a potent agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain, mood, and appetite. By activating these receptors, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to reduce pain-related behaviors, such as thermal and mechanical hypersensitivity. Additionally, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to reduce anxiety-related behaviors, such as increased heart rate and open-arm time in the elevated plus maze test. 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and morphine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, leading to more accurate and reliable results. However, one limitation of using 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is its potential for off-target effects, particularly at higher doses. Additionally, the potential for abuse and dependence must be carefully considered when using 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments.
Orientations Futures
There are several areas of future research that could be explored with 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole. One potential area is the use of 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the potential for abuse and dependence with 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole. Finally, the potential for 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole to modulate other physiological processes, such as inflammation and immune function, should be investigated.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole involves the reaction between 4-fluorobenzoyl chloride and 2-methyl-2,3-dihydro-1H-indole in the presence of a base catalyst. This process results in the formation of 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole as a white crystalline powder. The purity and yield of the compound can be optimized through various purification methods, such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety, and addiction. In preclinical studies, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has shown promising results in reducing pain and anxiety-related behaviors in animal models. Additionally, 1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have potential as a treatment for addiction, particularly in reducing the reinforcing effects of drugs of abuse.
Propriétés
Nom du produit |
1-(4-fluorobenzoyl)-2-methyl-2,3-dihydro-1H-indole |
|---|---|
Formule moléculaire |
C16H14FNO |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14FNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3 |
Clé InChI |
VJMGAJVAHFVIMF-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)



![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)





![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)
